(5Z)-5-(3,4-dimethoxybenzylidene)-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyridine core with multiple functional groups, including methoxy, dioxo, and carbonitrile groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-[(3,4-dimethoxyphenyl)methylidene]-3-(phenylmethyl)-2-(phenylmethyl)imino-4-thiazolidinone
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- Sodium 5-(difluoromethoxy)-2-[(R,S)-[(3,4-dimethoxypyridin-2-yl)methyl]sulphinyl]benzimidazol-1-ide sesquihydrate
Uniqueness
The uniqueness of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H22N2O5/c1-13-16(9-14-6-7-18(26-2)19(10-14)27-3)20(24)23(21(25)17(13)11-22)12-15-5-4-8-28-15/h6-7,9-10,15H,4-5,8,12H2,1-3H3/b16-9- |
InChI Key |
XIJRUOHFMXNEMO-SXGWCWSVSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)CC3CCCO3)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)CC3CCCO3)C#N |
Origin of Product |
United States |
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